Quinoline-5-carbothioamide

CAS No.: 855763-66-5

Cat. No.: VC2678456

Molecular Formula: C10H8N2S

Molecular Weight: 188.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 855763-66-5 |

|---|---|

| Molecular Formula | C10H8N2S |

| Molecular Weight | 188.25 g/mol |

| IUPAC Name | quinoline-5-carbothioamide |

| Standard InChI | InChI=1S/C10H8N2S/c11-10(13)8-3-1-5-9-7(8)4-2-6-12-9/h1-6H,(H2,11,13) |

| Standard InChI Key | NDVOVMWQWLLUIN-UHFFFAOYSA-N |

| SMILES | C1=CC(=C2C=CC=NC2=C1)C(=S)N |

| Canonical SMILES | C1=CC(=C2C=CC=NC2=C1)C(=S)N |

Introduction

Physical and Chemical Properties

Structural Characteristics

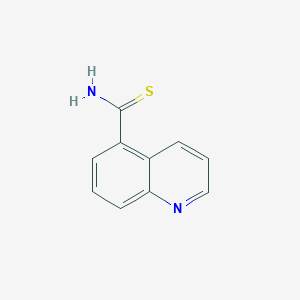

The molecular structure of Quinoline-5-carbothioamide features a bicyclic aromatic system composed of a benzene ring fused with a pyridine ring to form the quinoline core. The carbothioamide group at position 5 extends from this core structure and contributes significantly to the compound's physical and chemical behavior through its ability to participate in hydrogen bonding and other intermolecular interactions.

Physical and Chemical Data

The available data on Quinoline-5-carbothioamide reveals the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈N₂S |

| Molecular Weight | 188.25 g/mol |

| CAS Number | 855763-66-5 |

| Commercial Purity | Not Less Than 98% |

Comparative Analysis with Related Compounds

Understanding Quinoline-5-carbothioamide in relation to similar compounds provides valuable insights into its potential properties and applications. The table below compares this compound with related quinoline derivatives containing carbothioamide groups:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Position of Carbothioamide |

|---|---|---|---|---|

| Quinoline-5-carbothioamide | 855763-66-5 | C₁₀H₈N₂S | 188.25 | 5 |

| Quinoline-2-carbothioamide | 96898-30-5 | C₁₀H₈N₂S | 188.25 | 2 |

| 6-Methyl-2-propylquinoline-4-carbothioamide | 62078-00-6 | C₁₄H₁₆N₂S | 244.36 | 4 (with additional substituents) |

The position of the carbothioamide group within the quinoline ring system significantly influences the compound's electronic properties, reactivity, and potential biological activity. While Quinoline-5-carbothioamide and Quinoline-2-carbothioamide share identical molecular formulas and weights, their structural differences result in distinct chemical behaviors .

Synthesis and Preparation Methods

General Synthetic Approaches

Structure-Activity Relationships

Influence of Substitution Pattern

The biological activity of quinoline derivatives is strongly influenced by the nature and position of substituents on the quinoline ring system. For carbothioamide-substituted quinolines, several structural factors may affect their biological properties:

Molecular Interactions

Quinoline-5-carbothioamide possesses several structural features that facilitate molecular interactions with biological targets:

-

The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor

-

The carbothioamide group can function as both hydrogen bond donor and acceptor

-

The planar aromatic system can engage in π-π stacking interactions with aromatic amino acid residues in proteins

These interaction capabilities make Quinoline-5-carbothioamide a potentially versatile ligand for various biological receptors and therapeutic targets.

Analytical Characterization

Spectroscopic Identification

The characterization of Quinoline-5-carbothioamide typically involves multiple complementary analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy provides valuable information about the hydrogen and carbon environments in the molecule, confirming the position of the carbothioamide group at C-5.

-

Infrared (IR) Spectroscopy reveals characteristic absorption bands for the carbothioamide group, particularly the C=S stretching vibration and N-H stretching bands.

-

Mass Spectrometry confirms the molecular weight of 188.25 g/mol and provides fragmentation patterns specific to the quinoline-carbothioamide structure.

Future Research Directions

Knowledge Gaps and Research Opportunities

Despite the potential importance of Quinoline-5-carbothioamide, several knowledge gaps remain to be addressed through future research:

-

Optimization of synthetic methodologies specifically for Quinoline-5-carbothioamide

-

Comprehensive physical and chemical characterization including solubility profiles, stability studies, and crystallographic analysis

-

Systematic biological activity screening against diverse targets including cancer cell lines, parasites, and bacterial pathogens

-

Structure-activity relationship studies through the synthesis and evaluation of structural analogs

-

Mechanistic investigations to elucidate the molecular basis of any observed biological activities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume